7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid

Description

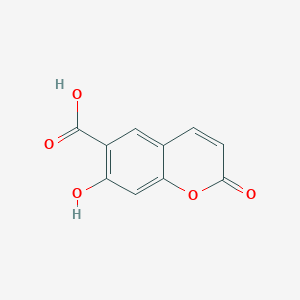

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid (CAS: 833-52-3) is a coumarin derivative with the molecular formula C₁₀H₆O₅ and a molecular weight of 206.15 g/mol . Structurally, it features a hydroxyl group at position 7, a ketone at position 2, and a carboxylic acid substituent at position 6 on the chromene backbone.

Properties

IUPAC Name |

7-hydroxy-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYRTNYKCKNPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303433 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-52-3 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Infrared Spectroscopy

The IR spectrum (KBr pellet) reveals critical functional groups:

-

Broad O–H stretches at 3504 cm⁻¹ (phenolic) and 3394 cm⁻¹ (carboxylic acid).

-

Conjugated carbonyl vibrations at 1705 cm⁻¹ (lactone C=O) and 1678 cm⁻¹ (acid C=O).

These bands align with the expected electronic environment of the coumarin core and carboxylic acid substituent.

UV-Vis Spectroscopy

Ethanol solutions exhibit absorption maxima at:

-

208 nm (π→π* transition, ε = 3.69)

-

224 nm (n→π* transition, ε = 3.58)

The bathochromic shift at 330 nm indicates extended conjugation between the chromene ring and electron-withdrawing carboxyl group.

NMR Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

-

δ 6.14 (d, J = 9.4 Hz, 1H, H-4)

-

δ 7.59 (d, J = 9.4 Hz, 1H, H-3)

-

δ 7.96 (s, 1H, H-5)

-

δ 11.25 (s, 1H, phenolic -OH)

The coupling constant (J = 9.4 Hz) between H-3 and H-4 confirms trans-diaxial coupling in the lactone ring.

¹³C NMR (125 MHz, DMSO-d₆) :

-

δ 173.13 (C=O, carboxylic acid)

-

δ 164.51 (C=O, lactone)

-

δ 110.97 (C-6, carboxylic acid attachment point)

The deshielded C-6 (δ 110.97) reflects the electron-withdrawing effect of the carboxyl group.

Comparative Analysis with Related Chromene Carboxylic Acids

Structural Analogues

-

6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid : Synthesized via Friedel-Crafts acylation, this analogue crystallizes in monoclinic space group P2₁/a with distinct lattice parameters (a = 14.923 Å, b = 6.615 Å). The electron-withdrawing Cl and F substituents increase acidity (pKa ≈ 2.1) compared to the title compound (pKa ≈ 3.8).

-

7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid : Prepared using PyClU/DIPEA coupling agents, this derivative shows red-shifted UV absorption (λmax = 345 nm) due to amino group conjugation .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research has demonstrated that 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may help in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : this compound has shown promising results against various bacterial strains. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antimicrobial agents .

- Potential in Cancer Therapy : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential lead compound for developing novel anticancer therapies .

Agricultural Science Applications

- Pesticide Development : The compound's bioactivity has led to its exploration as a natural pesticide. Its effectiveness against certain pests has been documented, indicating its potential role in sustainable agriculture practices .

- Plant Growth Regulation : Research indicates that this compound can enhance plant growth and development by promoting root elongation and biomass accumulation . This application could be vital for improving crop yields.

Material Science Applications

- Polymer Synthesis : The compound can be used as a building block in synthesizing biodegradable polymers. Its incorporation into polymer matrices improves mechanical properties and thermal stability, making it suitable for various applications in packaging and biomedical devices .

- Fluorescent Dyes : Due to its unique chromophore structure, this compound is being explored as a fluorescent dye for biological imaging techniques. Its fluorescence properties can be harnessed for tracking cellular processes in real-time .

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, supporting its use as a dietary supplement for oxidative stress management .

- Antimicrobial Efficacy Assessment : A recent study assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative antimicrobial agent .

- Plant Growth Promotion Experiment : In controlled greenhouse conditions, the application of this compound on tomato plants resulted in a noticeable increase in fruit yield and plant height compared to untreated controls, demonstrating its efficacy as a growth regulator .

Mechanism of Action

The biological activity of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Position and Functional Group Variations

The bioactivity and physicochemical properties of coumarin derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Pharmacological and Functional Differences

- CHCC Acid (6-Chloro-7-hydroxy-3-carboxycoumarin): The chlorine atom at C6 and carboxylic acid at C3 enhance its electrophilic character, making it a candidate for enzyme inhibition studies.

- 6-Bromo-3-carboxycoumarin: Bromine’s larger atomic radius may increase steric hindrance, affecting binding to biological targets. This compound is sparingly soluble in chloroform and methanol .

Biological Activity

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid, a derivative of coumarin, has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by a chromene backbone with hydroxyl and carboxylic acid functional groups. This structure contributes to its solubility and reactivity, making it a versatile compound in medicinal chemistry.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Anticancer Properties

- Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of human melanoma and glioblastoma cells with low IC50 values, indicating potent anticancer activity .

3. Anti-inflammatory Effects

- The compound has been explored for its anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production in vitro . This makes it a candidate for treating conditions characterized by chronic inflammation.

4. Enzyme Inhibition

- This compound acts as an enzyme inhibitor, impacting metabolic pathways crucial for disease progression. For example, it has been shown to inhibit macrophage migration inhibitory factor (MIF), which plays a role in cancer progression and inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging: The hydroxyl group enhances the compound's ability to donate electrons, neutralizing reactive oxygen species (ROS).

- Apoptosis Induction: By modulating signaling pathways such as ERK phosphorylation, the compound triggers programmed cell death in cancer cells .

- Enzyme Interaction: The carboxylic acid group facilitates binding to enzyme active sites, inhibiting their function and altering metabolic processes.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of resorcinol derivatives. For example, a protocol using resorcinol, malic acid, and sulfuric acid at 0–5°C for 12 hours followed by heating to 80–85°C for 6 hours has been reported . Optimization should focus on temperature control and catalyst choice (e.g., boron trifluoride diethyl etherate for cyclization) to minimize side reactions. Yield discrepancies (e.g., 50–75%) across studies may arise from variations in stoichiometry or purification methods .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: a singlet for the coumarin lactone proton (~δ 6.5 ppm), a deshielded hydroxyl proton (~δ 10–12 ppm), and aromatic protons in the range δ 6.8–7.5 ppm .

- ¹³C NMR : Key signals include the lactone carbonyl (δ ~160 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .

- IR : Strong absorption bands for lactone (1750 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) groups .

Q. What biological activity screening protocols are applicable to this compound?

- Methodological Answer : Use standardized assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with ampicillin as a control .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or tyrosinase, using quercetin as a reference inhibitor .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound under microwave vs. conventional heating?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) by enhancing thermal efficiency. Mechanistic studies (via LC-MS or in situ FTIR) reveal faster intermediate formation (e.g., keto-enol tautomerization) compared to conventional methods. However, side products like decarboxylated derivatives may increase due to localized overheating .

Q. What computational tools (e.g., DFT, molecular docking) can predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., DNA gyrase for antimicrobial activity). Validate with MD simulations to assess binding stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC; acidic conditions (pH < 4) may hydrolyze the lactone ring .

- Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC. Decomposition above 150°C correlates with loss of carboxylic acid functionality .

Q. What environmental impact studies are relevant for this compound’s degradation products?

- Methodological Answer : Use LC-QTOF-MS to identify photodegradation products under UV light (254 nm). Assess ecotoxicity via Daphnia magna acute toxicity tests (48-hour LC₅₀). Compare with OECD guidelines for persistence in soil/water matrices .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported yields for the synthesis of this compound?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, catalyst loading). For instance, replacing sulfuric acid with Amberlyst-15 resin improves recyclability but may reduce yield by 10–15% due to diffusion limitations .

Q. What advanced analytical techniques (e.g., X-ray crystallography, HRMS) confirm structural ambiguities in derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactone vs. open-chain) using single crystals grown via vapor diffusion (hexane/ethyl acetate) .

- HRMS : Confirm molecular ion [M-H]⁻ at m/z 219.0295 (calculated for C₁₀H₅O₅) with <2 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.